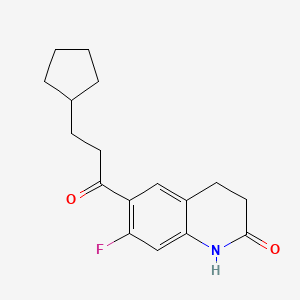
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity Enhancement
Quinolone derivatives, including compounds structurally similar to 6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one, have been synthesized and evaluated for their antibacterial activities. The introduction of specific functional groups into the quinolone nucleus has been shown to significantly affect antibacterial efficacy. For example, compounds with amino acid prodrugs of quinolones have demonstrated improved solubility and in vivo efficacy against bacterial infections, highlighting the potential of structural modifications in enhancing antibacterial properties of quinolones (Sánchez et al., 1992).
Photodegradation Studies
Research into the photodegradation of quinolone antibiotics, such as ciprofloxacin, which shares a similar quinolone core to the compound , has elucidated major degradation products in acidic solutions. These studies are crucial for understanding the stability and environmental impact of quinolone antibiotics. Degradation products, such as 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid, have been identified, offering insights into the chemical behavior of these compounds under light exposure (Torniainen et al., 1997).
Structure-Activity Relationships (SAR)
The molecular modifications of the core quinolone structure significantly impact antimicrobial agent activity. Understanding these structure-activity relationships (SAR) has facilitated the development of quinolones with enhanced antimicrobial effectiveness. For instance, substituents at positions 7 and 8 in the quinolone structure are critical for potent antimicrobial activity, emphasizing the importance of optimizing molecular configuration for improved therapeutic outcomes (Peterson, 2001).
Antimycobacterial Properties
The synthesis of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones has shown significant promise in antimycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds, synthesized through a one-pot condensation process, have been identified for their potent activity, highlighting the potential of quinoline derivatives in tuberculosis treatment (Kantevari et al., 2011).
Eigenschaften
IUPAC Name |
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c18-14-10-15-12(6-8-17(21)19-15)9-13(14)16(20)7-5-11-3-1-2-4-11/h9-11H,1-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXFJZCYSZMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)C2=C(C=C3C(=C2)CCC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

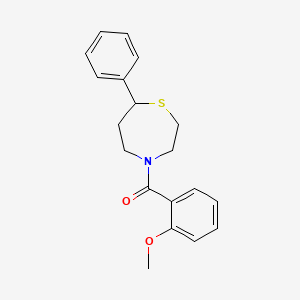
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)
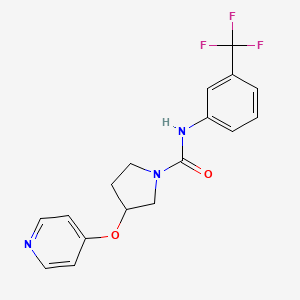
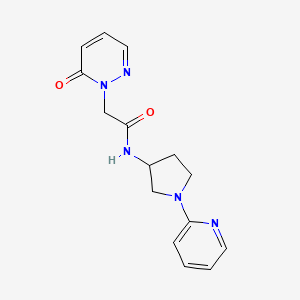
![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)
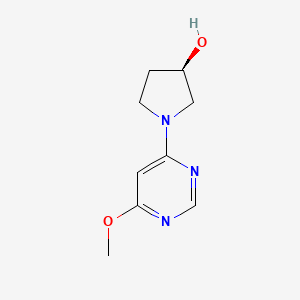
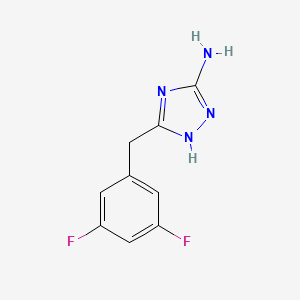
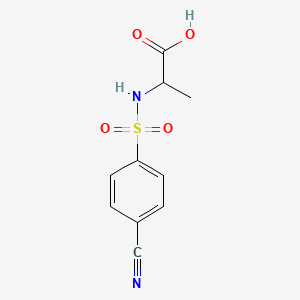
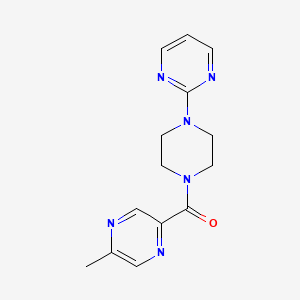
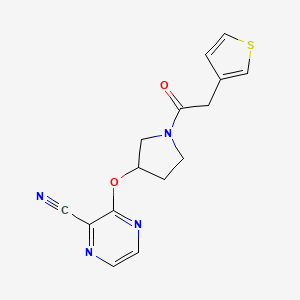
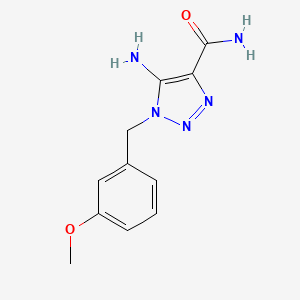
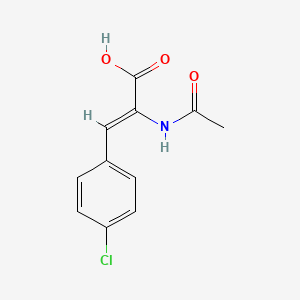
![N-(4-fluorobenzyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2685198.png)